2,6-Dimethylhydroquinone

描述

2,6-Dimethylhydroquinone has been reported in Macrococculus pomiferus with data available.

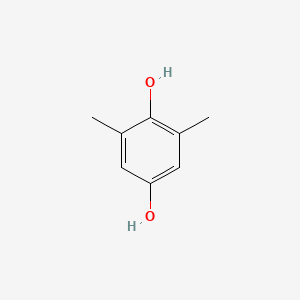

structure

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWZVZZVXOJRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060957 | |

| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

654-42-2 | |

| Record name | 2,6-Dimethylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLOHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20F4R79OM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 - 151 °C | |

| Record name | 2,6-Dimethyl-1,4-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,6-Dimethylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 2,6-dimethylhydroquinone, a versatile aromatic organic compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific disciplines where this compound is of interest. This document details its chemical and physical characteristics, provides insights into its synthesis and purification, outlines analytical methods for its characterization, and explores its biological activities, including its role as an antioxidant.

Core Properties of this compound

This compound, also known as 2,6-dimethylbenzene-1,4-diol, is a derivative of hydroquinone with the chemical formula C₈H₁₀O₂.[1] It presents as a white to light yellow or light red crystalline solid.[2] This compound is sparingly soluble in water but soluble in methanol.[1][3]

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [4][5] |

| CAS Number | 654-42-2 | [1] |

| Appearance | White to light yellow/red crystalline solid | [2] |

| Melting Point | 149 - 151 °C | [5] |

| Boiling Point | 284.6 °C at 760 mmHg | [1][4] |

| Density | 1.162 g/cm³ | [1] |

| Water Solubility | Sparingly soluble | [1] |

| Solubility in other solvents | Soluble in Methanol | [3] |

| pKa | 10.92 ± 0.23 (Predicted) | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.43 (s, 2H, OH), 6.33 (s, 2H, Ar-H), 2.08 (s, 6H, CH₃) | [5] |

| ¹³C NMR (100.40 MHz, DMSO-d₆) | δ (ppm): 149.65, 145.33, 125.40, 114.44, 16.66 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 2,6-dimethylphenol.

Protocol: Oxidation of 2,6-Dimethylphenol [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylphenol in an appropriate solvent.

-

Catalyst and Reagent Addition: Introduce cis-bisglycinato copper (II) monohydrate as a catalyst.

-

Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature at 70 °C and allow the reaction to proceed for 4 hours with continuous stirring.

-

Work-up: After the reaction is complete, the mixture is worked up to isolate the crude product. This typically involves extraction and washing steps.

-

Purification: The crude this compound is then purified, for example, by recrystallization or column chromatography, to yield the final product. A reported yield for this method is approximately 98%.[1]

Another synthetic route involves the hydrogenation of 2,6-dimethyl-p-benzoquinone.[5]

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and other impurities.

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

-

Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly boiled.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol: Column Chromatography [3]

-

Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with an appropriate solvent system (e.g., a mixture of cyclohexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to separate the components.[3]

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Monitor the fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Sample Preparation: Dissolve an appropriate amount of the purified this compound in a deuterated solvent (e.g., DMSO-d₆).

-

NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Parameters (Example):

-

Spectrometer: 400 MHz for ¹H NMR, 100.40 MHz for ¹³C NMR.

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) as an internal standard.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Injection: Inject a small volume of the solution into the GC-MS system.

-

GC Parameters:

-

Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure separation of the components.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Analysis: Analyze the resulting chromatogram and mass spectra to confirm the identity and purity of the compound.

Biological Activity and Signaling Pathways

This compound is recognized for its antioxidant properties.[1] The primary mechanism of its antioxidant activity involves the donation of hydrogen atoms from its hydroxyl groups to neutralize reactive free radicals, thereby preventing oxidative damage to cellular components.[1]

Antioxidant Mechanism

The antioxidant action of this compound can be visualized as a direct interaction with free radicals.

Caption: Antioxidant mechanism of this compound.

Potential Involvement in Signaling Pathways

Hydroquinones have been shown to interact with cellular signaling pathways, notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of the cellular antioxidant response. While direct and detailed studies on this compound's interaction with specific signaling pathways are an area of ongoing research, the general mechanism for hydroquinones provides a likely model.

The activation of the Nrf2 pathway by hydroquinones is thought to occur through the generation of reactive oxygen species (ROS) during their oxidation to quinones. This leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Caption: Proposed Nrf2 pathway activation by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

This technical guide has provided a detailed overview of the core properties of this compound. The tabulated physicochemical data, along with the detailed experimental protocols for its synthesis, purification, and analysis, offer a practical resource for laboratory work. The exploration of its antioxidant activity and potential involvement in the Nrf2 signaling pathway highlights its significance in biological research and drug development. The provided diagrams offer a clear visualization of the key processes and mechanisms associated with this compound. Further research into the specific biological targets and signaling pathways of this compound will undoubtedly uncover new applications for this versatile molecule.

References

An In-depth Technical Guide to 2,6-Dimethylhydroquinone (CAS 654-42-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethylhydroquinone (CAS 654-42-2), a significant endogenous metabolite with potent antioxidant properties. This document consolidates critical data on its chemical and physical characteristics, outlines detailed methodologies for its synthesis and antioxidant capacity assessment, and explores its biological activities and potential therapeutic applications. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as 2,6-dimethyl-1,4-benzenediol, is a derivative of hydroquinone with two methyl groups attached to the benzene ring.[1] These substitutions enhance its stability and modulate its reactivity compared to the parent hydroquinone molecule.[2] It typically appears as a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 654-42-2 | [3] |

| Molecular Formula | C₈H₁₀O₂ | [4] |

| Molecular Weight | 138.17 g/mol | [5] |

| Melting Point | 154 °C | [6] |

| Boiling Point | 284.6 °C at 760 mmHg | [1] |

| Density | 1.162 g/cm³ | [1] |

| Water Solubility | Sparingly soluble | [1] |

| LogP | 1.56 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Solvent | Chemical Shifts (ppm) / Key Peaks | Reference(s) |

| ¹H NMR | DMSO-d₆ | 8.43 (s, 2H, -OH), 6.33 (s, 2H, Ar-H), 2.08 (s, 6H, -CH₃) | [4] |

| ¹³C NMR | DMSO-d₆ | 149.65, 145.33, 125.40, 114.44, 16.66 | [4] |

Synthesis Protocols

This compound can be synthesized through various methods. Two common routes are the oxidation of 2,6-dimethylphenol and the reduction of 2,6-dimethyl-p-benzoquinone.

Synthesis from 2,6-Dimethylphenol

This method involves the direct oxidation of 2,6-dimethylphenol.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylphenol in an appropriate solvent.

-

Addition of Reagents: Introduce the oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like cis-bisglycinato copper (II) monohydrate.[7]

-

Reaction Conditions: Heat the reaction mixture to approximately 70°C and maintain for 4 hours with continuous stirring.[7]

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound. A reported yield for this method is approximately 98%.[7]

Synthesis from 2,6-Dimethyl-p-benzoquinone

This process involves the reduction of the corresponding benzoquinone.

Experimental Protocol:

-

Reaction Setup: Charge a high-pressure autoclave with 2,6-dimethyl-p-benzoquinone and a suitable solvent such as butyl acetate.[8]

-

Catalyst Addition: Add a hydrogenation catalyst, for example, Raney nickel.[8]

-

Hydrogenation: Raise the temperature to 120°C and introduce hydrogen gas at a pressure of 3.5 to 5 kg/cm ².[8]

-

Reaction Monitoring: Maintain the reaction for approximately 4 hours, monitoring the consumption of hydrogen.[8]

-

Isolation: Upon completion, cool the reactor, release the pressure, and filter the catalyst. The solvent is then removed under reduced pressure to yield this compound.

Biological Activity and Potential Applications

This compound is recognized for its significant antioxidant properties, which are attributed to its ability to donate hydrogen atoms to neutralize free radicals.[7] This activity makes it a compound of interest for applications in pharmaceuticals, cosmetics, and as a stabilizer in various industrial processes.[1][2] It is also used as an intermediate in the synthesis of other valuable organic compounds, including dyes and polymers.[9][10]

Table 3: Toxicological Data for this compound

| Test Type | Route of Exposure | Species | Dose | Reference(s) |

| LD₅₀ | Oral | Mouse | 186 mg/kg | [1] |

| LD₅₀ | Intraperitoneal | Mouse | 117 mg/kg | [1] |

| LDLo | Intraperitoneal | Cat | 20 mg/kg | [1] |

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using various in vitro assays. The DPPH radical scavenging assay and the ABTS radical cation decolorization assay are two of the most common methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[1]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.[1]

-

Reaction Mixture: In a cuvette or a 96-well plate, add a specific volume of the this compound solution to the DPPH solution. A typical ratio is 1:1 (v/v).[1]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing the solvent instead of the sample is also measured.[11]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Experimental Protocol:

-

Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[12][13]

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.[12]

-

Sample Preparation: Prepare various concentrations of this compound in a compatible solvent.

-

Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•⁺ working solution and mix thoroughly.[12]

-

Incubation and Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).[14]

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathway and Mechanism of Action

Hydroquinones are known to exert their biological effects through various signaling pathways. A key pathway implicated in the antioxidant response to hydroquinones is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When exposed to oxidative stress, such as that induced by the oxidation of hydroquinones to their corresponding quinones, Keap1 is modified, leading to the release of Nrf2.[5][15] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[15][16] This leads to the synthesis of proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative damage.[17]

Furthermore, hydroquinones have been shown to induce apoptosis (programmed cell death) in certain cell types. This process can be initiated through the intrinsic mitochondrial pathway, involving the activation of caspases, such as caspase-9 and caspase-3.[18]

Below are diagrams illustrating a plausible synthesis workflow and the Nrf2 signaling pathway potentially activated by this compound.

Synthesis of this compound.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 3. This compound | 654-42-2 [chemicalbook.com]

- 4. This compound | C8H10O2 | CID 69560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 7. Page loading... [wap.guidechem.com]

- 8. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]

- 9. a2bchem.com [a2bchem.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anthrahydroquinone-2,6-Disulfonate Restores Lung Function in COPD Through Keap1/Nrf2 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2,6-Dimethylhydroquinone

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMHQ), also known as 2,6-dimethylbenzene-1,4-diol, is an organic compound belonging to the hydroquinone family.[1][2] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two methyl groups at positions 2 and 6. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, polymer chemistry, and materials science, primarily due to their antioxidant properties.[3][4][5] this compound serves as a versatile intermediate in the synthesis of more complex molecules, including dyes and antioxidants.[5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for their determination, and a discussion of its chemical reactivity.

Physical Properties

The physical characteristics of this compound have been determined through various analytical techniques. It typically appears as a white to light yellow or light red crystalline solid.[3][6] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Appearance | White to Light yellow to Light red powder to crystal | [6] |

| Molecular Formula | C₈H₁₀O₂ | [1][7][8] |

| Molecular Weight | 138.16 g/mol | [1] |

| Melting Point | 149 - 154 °C | [1][7][] |

| Boiling Point | 284.6 °C at 760 mmHg | [3][7][8][] |

| Density | 1.162 g/cm³ | [3][7][] |

| Flash Point | 141.1 °C | [3][7] |

| Vapor Pressure | 0.00172 mmHg at 25°C | [3][7] |

| Refractive Index | 1.582 | [3][7] |

Solubility and Partitioning

| Property | Value | Conditions | Source(s) |

| Water Solubility | 4.535 x 10⁴ mg/L | @ 25 °C (estimated) | [2][3][10] |

| Solubility | Soluble in Methanol | [6][7] | |

| LogP | 1.00 - 1.71 | [1][3][7] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the two hydroxyl groups on the aromatic ring, which are susceptible to oxidation.

Acidity

| Property | Value | Conditions | Source(s) |

| pKa | 10.92 ± 0.23 | Predicted | [3][6][7] |

Spectroscopic Data

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Intensity |

| -CH₃ | 2.08 | 1000.00 |

| Ar-H | 6.32 | 198.00 |

| Ar-H | 6.33 | 259.00 |

| -OH | 7.39 | 220.00 |

| -OH | 8.43 | 305.00 |

| Source:[1] |

| ¹³C NMR (100.40 MHz, DMSO-d₆) | δ (ppm) | Intensity |

| -CH₃ | 16.66 | 1000.00 |

| Ar-C | 114.44 | 902.00 |

| Ar-C | 125.40 | 801.00 |

| Ar-C-OH | 145.33 | 393.00 |

| Ar-C-OH | 149.65 | 431.00 |

| Source:[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially.

-

The heating rate is reduced to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point (149-154 °C).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination (Gravimetric Method)

This protocol is adapted from methodologies used for determining the solubility of hydroquinone in various solvents.[11]

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a jacketed glass flask maintained at a constant temperature (e.g., 25 °C) by a circulating water bath.[11]

-

The solution is continuously stirred with a magnetic stirrer for a sufficient time to ensure equilibrium is reached.[11]

-

Stirring is stopped, and the solution is allowed to stand, permitting the undissolved solid to settle.[11]

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated pipette and transferred to a pre-weighed container.

-

The solvent is evaporated from the container under reduced pressure or gentle heating.

-

The container with the dried solute is weighed again. The mass of the dissolved this compound is calculated by difference.

-

Solubility is then expressed in terms of mass per volume (e.g., mg/L).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[1]

-

The tube is capped and shaken gently to ensure the sample is fully dissolved.

-

The NMR tube is placed in the NMR spectrometer (e.g., a 400 MHz instrument).

-

¹H and ¹³C NMR spectra are acquired according to standard instrument parameters. The solvent peak is used as a reference for chemical shifts.

Chemical Reactivity and Mechanisms

Antioxidant Activity

This compound is recognized for its antioxidant properties.[3][4] The primary mechanism of action involves the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals.[3] This process interrupts the chain reactions of oxidation, thereby preventing or delaying the degradation of other substances.[3] The resulting this compound radical is relatively stable due to resonance delocalization, which makes the parent compound an effective radical scavenger.

References

- 1. This compound | C8H10O2 | CID 69560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2,6-Dimethyl-1,4-benzenediol (HMDB0032137) [hmdb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. a2bchem.com [a2bchem.com]

- 6. This compound | 654-42-2 [amp.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. |654-42-2|C8H10O2|MFCD00016466|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 10. 2,6-dimethyl hydroquinone, 654-42-2 [thegoodscentscompany.com]

- 11. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 2,6-Dimethylhydroquinone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethylhydroquinone, a significant aromatic organic compound. The document details its molecular structure, chemical formula, and extensive physicochemical and spectral properties. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, alongside visualizations of its role in key chemical processes. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this versatile molecule.

Molecular Structure and Formula

This compound, also known as 2,6-dimethylbenzene-1,4-diol, is a derivative of hydroquinone with two methyl groups substituted at the second and sixth positions of the benzene ring.[1] This substitution pattern is crucial to its chemical reactivity and physical properties.

The chemical formula for this compound is C₈H₁₀O₂ .[1][2] Its structure consists of a planar benzene ring with hydroxyl (-OH) groups at positions 1 and 4, and methyl (-CH₃) groups at positions 2 and 6.

Key Structural Features:

-

Aromatic Ring: The core of the molecule is a stable benzene ring.

-

Hydroxyl Groups: The two hydroxyl groups are key to its antioxidant properties and its role as a reducing agent.

-

Methyl Groups: The methyl groups influence the molecule's solubility, reactivity, and steric hindrance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 138.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 149-151 °C | [2] |

| Boiling Point | 284.6 °C at 760 mmHg | [1] |

| Density | 1.162 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; Soluble in methanol. | [1] |

| pKa | 10.92 ± 0.23 | [1] |

| LogP | 1.00 - 1.56 | [1][2] |

| Vapor Pressure | 0.00172 mmHg at 25°C | [1] |

| Flash Point | 141.1 °C | [1] |

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of this compound. The following tables summarize its key nuclear magnetic resonance (NMR) and infrared (IR) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Solvent | Frequency | Chemical Shifts (δ) in ppm | Reference |

| ¹H NMR | DMSO-d₆ | 400 MHz | 8.43 (s, 2H, -OH), 6.33 (s, 2H, Ar-H), 2.08 (s, 6H, -CH₃) | [2] |

| ¹³C NMR | DMSO-d₆ | 100.40 MHz | 149.65, 145.33, 125.40, 114.44, 16.66 | [2] |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| O-H | Bending | 1300 - 1400 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dimethylphenol. The first step is the oxidation of 2,6-dimethylphenol to 2,6-dimethyl-p-benzoquinone, followed by the reduction of the benzoquinone to the desired hydroquinone.

Step 1: Oxidation of 2,6-Dimethylphenol to 2,6-Dimethyl-p-benzoquinone

This protocol is based on a copper-catalyzed oxidation.[3]

-

Materials: 2,6-dimethylphenol (DMP), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methyl diethyl glycol (MDG) or another suitable inert solvent, Oxygen gas.

-

Procedure:

-

In a reaction flask equipped with a stirrer, gas inlet, and temperature control, dissolve CuCl₂·2H₂O (e.g., 4.10 g) in the solvent (e.g., 8.4 ml of MDG).

-

Heat the solution to 75°C while stirring.

-

Introduce a steady stream of oxygen gas (e.g., 30-60 ml/min) into the solution.

-

Slowly add a solution of 2,6-dimethylphenol (e.g., 2.49 g, 20 mmol) dissolved in the same solvent over a period of about 3 hours.

-

After the addition is complete, continue stirring the reaction mixture for another hour at the same temperature.

-

Upon completion, the product, 2,6-dimethyl-p-benzoquinone, can be isolated by standard workup procedures such as extraction and crystallization.

-

Step 2: Reduction of 2,6-Dimethyl-p-benzoquinone to this compound

This protocol involves the hydrogenation of the benzoquinone intermediate.

-

Materials: 2,6-dimethyl-p-benzoquinone, a suitable solvent (e.g., ethanol, ethyl acetate), a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel), Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve the 2,6-dimethyl-p-benzoquinone in the chosen solvent.

-

Carefully add the hydrogenation catalyst under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3.5-5 kg/cm ²).

-

Stir the reaction mixture vigorously at a suitable temperature (e.g., room temperature to 120°C) until the reaction is complete (typically monitored by TLC or GC).

-

After the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing this compound can be concentrated and the product purified by recrystallization.

-

Analytical Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before scanning the sample.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key chemical pathways and mechanisms involving this compound.

Synthesis of 2,3,5-Trimethylhydroquinone (Vitamin E Precursor)

This workflow demonstrates the synthesis of 2,3,5-trimethylhydroquinone, a key precursor for Vitamin E, starting from 2,6-dimethylphenol. This compound is a crucial intermediate in this process.

Caption: Synthetic pathway to 2,3,5-trimethylhydroquinone.

Antioxidant Mechanism of this compound

This diagram illustrates the fundamental antioxidant mechanism of this compound, which involves the donation of a hydrogen atom to a free radical.

Caption: Antioxidant action of this compound.

References

Solubility Profile of 2,6-Dimethylhydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dimethylhydroquinone in various solvents. The information is curated to support research, development, and formulation activities. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of the experimental workflow.

Core Focus: Solubility of this compound

This compound is a substituted hydroquinone with applications in various fields, including as a monomer for polymer synthesis and as a stabilizer. Its solubility is a critical parameter for its application, formulation, and biological studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in different solvents. It is important to note that publicly available, comprehensive solubility data across a wide range of organic solvents and temperatures is limited. The data presented here is compiled from various sources and estimations.

| Solvent System | Temperature (°C) | Solubility | Method/Notes |

| Water | 25 | ~45.35 g/L | Estimated[1][2][3] |

| Water | - | ~29.6 g/L | Predicted |

| Dimethyl Sulfoxide (DMSO) | - | 25 mg/mL | Requires ultrasonic assistance |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | ≥ 2.5 mg/mL | For in vivo formulations |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | - | ≥ 2.5 mg/mL | For in vivo formulations |

| 10% DMSO / 90% Corn Oil | - | ≥ 2.5 mg/mL | For in vivo formulations |

Qualitative Solubility Data

| Solvent | Solubility |

| Methanol | Soluble[4][5] |

| Acetonitrile | Slightly soluble |

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a solid in a liquid is crucial for obtaining reproducible data. The following protocol is a general guideline based on established methods such as the saturation shake-flask method , which is widely recognized and described in pharmacopeias and regulatory guidelines like USP General Chapter <1236> and OECD Guideline 105.[6][7][8][9][10][11][12]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle. It is important to maintain the temperature of the sample during this period.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. The filter should be compatible with the solvent and pre-saturated with the solution to avoid loss of the analyte due to adsorption.

-

Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the working range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical steps in solubility measurement.

References

- 1. store.astm.org [store.astm.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,6-dimethyl hydroquinone, 654-42-2 [thegoodscentscompany.com]

- 4. This compound | 654-42-2 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. filab.fr [filab.fr]

- 7. laboratuar.com [laboratuar.com]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. oecd.org [oecd.org]

- 10. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 11. USP 1236 Chapter solubility measurements [biorelevant.com]

- 12. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethylhydroquinone for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 2,6-Dimethylhydroquinone (CAS No. 654-42-2), a versatile intermediate in the synthesis of polymers, antioxidants, and pharmaceuticals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.16 g/mol | [1][3][4] |

| Appearance | White to light yellow or light red crystalline solid/powder | [2][5] |

| Melting Point | 151 - 155 °C | [1][3][5] |

| Boiling Point | 284.6 °C at 760 mmHg | [1][2][3] |

| Density | 1.162 - 1.2 g/cm³ | [1][2][6] |

| Flash Point | 141.1 °C | [1][2][6] |

| Water Solubility | 4.535 x 10⁴ mg/L at 25 °C (estimated) | [2][6][7] |

| LogP | 1.56 | [1][2] |

Section 2: Toxicological Data and Hazard Identification

This compound presents several health hazards that necessitate careful handling. The primary routes of exposure are ingestion, skin contact, and eye contact.

| Toxicity Metric | Value | Species | Route | Source(s) |

| LD50 | 186 mg/kg | Mouse | Oral | [1][6] |

GHS Hazard Classification:

| Hazard Statement | GHS Classification | Pictogram | Signal Word |

| H301: Toxic if swallowed | Acute toxicity, Oral (Category 3) | ☠️ | Danger |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | ❕ | Warning |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | 腐蝕 | Danger |

| H360FD: May damage fertility. May damage the unborn child. | Reproductive toxicity (Category 1B) | 健康危害 | Danger |

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk. The following diagram outlines the required PPE.

Caption: Personal Protective Equipment for handling this compound.

Section 4: Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

The product may be handled and stored under an inert gas and protected from light.[5]

-

Oxidation may occur, leading to the formation of black particles. This is considered normal, but it is recommended to use the reagent as soon as possible after receiving it.[5]

Section 5: Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial. The following workflow diagram outlines the steps for managing a this compound spill.

Caption: Workflow for handling a this compound spill.

Section 6: Experimental Protocols and Applications

This compound is utilized in various chemical processes. While detailed, step-by-step protocols are highly specific to the reaction, the following outlines the general procedures for its common applications.

1. Use as a Polymerization Inhibitor:

Hydroquinone and its derivatives are effective at scavenging free radicals, which initiate polymerization.

-

Objective: To prevent the premature polymerization of monomers (e.g., acrylates, styrenes) during storage or purification.

-

General Procedure:

-

Determine the appropriate concentration of this compound, typically in the range of 10 to 1000 ppm, based on the monomer's reactivity and storage conditions.

-

Dissolve the calculated amount of this compound in the monomer. Gentle heating and agitation may be required to ensure complete dissolution.

-

For distillation processes, the inhibitor can be added to the distillation pot or to the reflux stream to prevent polymerization in the column.

-

The effectiveness of the inhibitor is enhanced in the presence of dissolved oxygen.

-

2. Use in Chemical Synthesis (Example: Synthesis of 4-Methoxy-2,6-dimethyl-phenol):

This compound can serve as a starting material for the synthesis of other valuable organic compounds.

-

Reaction: Etherification of one of the hydroxyl groups.

-

General Procedure:

-

Dissolve this compound in a suitable solvent.

-

React with an appropriate methylating agent (e.g., methanol with a strong acid catalyst like concentrated sulfuric acid).[1]

-

The reaction is typically carried out at an elevated temperature with stirring for a specified period.

-

Upon completion, the reaction mixture is worked up to isolate and purify the desired product, 4-Methoxy-2,6-dimethyl-phenol. The yield for this reaction is reported to be around 87%.[1]

-

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 654-42-2 [chemicalbook.com]

- 4. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]

- 5. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]

- 6. a2bchem.com [a2bchem.com]

- 7. benchchem.com [benchchem.com]

The Discovery and Synthetic History of 2,6-Dimethylhydroquinone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylhydroquinone, a substituted hydroquinone, has garnered interest within various scientific and industrial domains due to its antioxidant properties and its role as a key intermediate in the synthesis of valuable compounds, including polymers and pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, alongside a review of both seminal and contemporary synthetic methodologies. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Historical Context: The Emergence of Substituted Hydroquinones

The history of this compound is intrinsically linked to the broader exploration of hydroquinone and its derivatives. Hydroquinone itself was first isolated in 1820 by the French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou. However, the systematic investigation of its substituted analogues would take several more decades.

The latter half of the 19th century saw a surge in the study of aromatic compounds, driven by the burgeoning coal tar industry and the development of synthetic dyes. Chemists of this era meticulously investigated the reactions of phenols and related compounds, leading to the discovery of a wide array of substituted aromatic structures.

The First Synthesis: Noelting and Forel (1885)

The first documented synthesis of this compound is attributed to E. Noelting and T. Forel in their 1885 publication in the Berichte der deutschen chemischen Gesellschaft. Their work, titled "Ueber einige Derivate des meta-Xylols" (On some derivatives of meta-xylene), detailed the preparation of several new compounds derived from m-xylene. The synthesis of this compound was achieved through a multi-step process starting from 2,6-dimethylaniline (m-xylidine).

Logical Workflow of the First Synthesis by Noelting and Forel (1885)

An In-depth Technical Guide to the Natural Sources and Synthesis of 2,6-Dimethylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences and synthetic methodologies for 2,6-Dimethylhydroquinone (2,6-DMHQ), a valuable compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and polymers.[1] This document details extraction from natural sources, describes key synthetic pathways with experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources, spanning the plant and insect kingdoms. Its presence is often associated with defensive mechanisms or as a metabolic byproduct.

Occurrence in Plants:

This compound has been reported in the plant kingdom, specifically within the Fabaceae family, which includes peas. It has also been detected in broccoli and the fruit of Macrococculus pomiferus. While the presence of 2,6-DMHQ in these plants is documented, detailed protocols for its extraction and quantification are not extensively available in publicly accessible literature. General phytochemical extraction methods, however, can be adapted for its isolation.

Occurrence in Insects:

A notable natural source of this compound is the defensive secretion of the beetle Luprops tristis. This beetle produces a pungent secretion containing a variety of chemical compounds, including 2,6-DMHQ, as a defense mechanism.

Experimental Protocol: Extraction from Luprops tristis Defensive Gland

The following protocol outlines a general method for the extraction of defensive secretions from Luprops tristis, which can be further analyzed for the presence and quantity of this compound.

Materials:

-

Live Luprops tristis beetles

-

Deionized water

-

Cotton swabs

-

Fine-tipped forceps

-

Microcapillary tubes or a fine needle

-

Solvent for extraction (e.g., hexane, dichloromethane)

-

Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure:

-

Beetle Collection and Handling: Collect live beetles and maintain them in a suitable laboratory environment.

-

Gland Stimulation: Gently hold a beetle with forceps. To induce the release of the defensive secretion, carefully irritate the beetle, for example, by gently prodding the abdominal region with a fine needle.

-

Secretion Collection: As the beetle releases droplets of the defensive secretion, collect them using a microcapillary tube.

-

Extraction: Dissolve the collected secretion in a suitable organic solvent.

-

Analysis: Analyze the resulting solution using GC-MS to identify and quantify the chemical constituents, including this compound.

Chemical Synthesis of this compound

The primary and most efficient methods for the chemical synthesis of this compound utilize 2,6-dimethylphenol as the starting material. The core of the synthesis involves the selective oxidation of the para-position of the phenol.

Method 1: Oxidation of 2,6-Dimethylphenol using a Copper Catalyst and Hydrogen Peroxide

This method provides a high-yield synthesis of this compound through the oxidation of 2,6-dimethylphenol.

Reaction Scheme:

Caption: Oxidation of 2,6-Dimethylphenol to this compound.

Experimental Protocol:

Materials:

-

2,6-Dimethylphenol

-

cis-bisglycinato copper (II) monohydrate

-

Hydrogen peroxide (H₂O₂)

-

Suitable solvent (e.g., ethanol, acetone)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a reaction flask, dissolve 2,6-dimethylphenol in the chosen solvent.

-

Add a catalytic amount of cis-bisglycinato copper (II) monohydrate to the solution.

-

Heat the reaction mixture to 70°C.

-

Slowly add hydrogen peroxide to the mixture over a period of time, maintaining the temperature at 70°C.

-

Allow the reaction to proceed for 4 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated and purified using standard techniques such as extraction, crystallization, and column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98% | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temperature | 70°C | [1] |

Method 2: Two-Step Synthesis via 2,6-Dimethyl-p-benzoquinone

This industrial method involves the oxidation of 2,6-dimethylphenol to 2,6-dimethyl-p-benzoquinone, followed by the hydrogenation of the benzoquinone to yield this compound. This process is a key step in the synthesis of 2,3,5-trimethylhydroquinone, a precursor to Vitamin E.[2]

Workflow Diagram:

Caption: Two-step synthesis of this compound.

Experimental Protocol - Step 1: Oxidation of 2,6-Dimethylphenol

Materials:

-

2,6-Dimethylphenol

-

Copper (II) chloride dihydrate (CuCl₂·2H₂O)

-

Methyl diethyl glycol (MDG) as solvent

-

Oxygen gas

-

Standard laboratory glassware for gas-phase reactions

Procedure:

-

Prepare a solution of CuCl₂·2H₂O in methyl diethyl glycol in a reaction flask equipped for gas introduction.

-

Heat the catalyst solution to 75°C while stirring and introducing a steady flow of oxygen (e.g., 30-60 mL/min).

-

Slowly add a solution of 2,6-dimethylphenol in methyl diethyl glycol to the catalyst solution over approximately 3 hours.

-

After the addition is complete, continue stirring the reaction mixture for another hour.

-

The resulting 2,6-dimethyl-p-benzoquinone can be isolated using standard work-up procedures.

Quantitative Data (for the oxidation step):

| Parameter | Value |

| Conversion | >99.9% |

| Selectivity | 81-84% |

| Yield | 81-84% |

Experimental Protocol - Step 2: Hydrogenation of 2,6-Dimethyl-p-benzoquinone

Materials:

-

Crude 2,6-Dimethyl-p-benzoquinone

-

Hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon)

-

Organic solvent (e.g., butyl acetate)[2]

-

Pressurized reaction vessel (autoclave)

-

Hydrogen gas

Procedure:

-

In a pressure-resistant reaction vessel, charge the crude 2,6-dimethyl-p-benzoquinone, the organic solvent, and the hydrogenation catalyst.

-

Pressurize the vessel with hydrogen gas.

-

Heat the mixture under pressure while stirring to facilitate the hydrogenation reaction.

-

After the reaction is complete, cool the vessel and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The this compound can be isolated from the filtrate by removal of the solvent and subsequent purification if necessary.[2]

Biological Activity and Signaling Pathways

While this compound is recognized as an endogenous metabolite, detailed information regarding its specific roles in biological signaling pathways is not extensively documented in readily available literature.[3] Its structural similarity to other hydroquinones suggests potential involvement in redox-related processes within the cell.

The primary mechanism of action attributed to hydroquinones, in general, is their antioxidant activity.[1] They can act as reducing agents, donating hydrogen atoms to neutralize free radicals and thereby mitigate oxidative stress.[1] This antioxidant property is a key area of interest for its potential therapeutic applications.

Logical Relationship Diagram: Antioxidant Mechanism

Caption: Antioxidant mechanism of this compound.

Further research is required to elucidate the specific signaling pathways and molecular targets of this compound in biological systems. Its role as an endogenous metabolite suggests that it may participate in normal physiological processes, and alterations in its levels could have implications for health and disease.

Conclusion

This technical guide has summarized the known natural sources and detailed the primary synthetic routes for this compound. The chemical synthesis from 2,6-dimethylphenol, particularly through copper-catalyzed oxidation, offers a high-yield and industrially viable method for its production. While its presence in nature is established, further studies are needed to develop efficient extraction and quantification protocols from these sources. The biological activity of this compound is primarily associated with its antioxidant properties, although a deeper understanding of its involvement in specific signaling pathways warrants further investigation. The information provided herein serves as a valuable resource for researchers and professionals engaged in the study and application of this versatile chemical compound.

References

A Comprehensive Technical Guide to the Antioxidant Properties of 2,6-Dimethylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant properties of 2,6-Dimethylhydroquinone (DMH), a substituted hydroquinone with significant potential in various scientific and therapeutic fields. This document collates and presents available data on its free radical scavenging capabilities, outlines detailed experimental protocols for its assessment, and explores the underlying molecular mechanisms of its antioxidant action. The information is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Introduction

This compound (CAS 654-42-2), a derivative of hydroquinone, is a compound recognized for its antioxidant properties.[1] Like other hydroquinones, its primary antioxidant mechanism involves the donation of hydrogen atoms from its hydroxyl groups to neutralize reactive free radicals, thereby inhibiting oxidative processes.[1] This capability makes it a compound of interest for applications in pharmaceuticals, cosmetics, and as a stabilizer in various industrial products.[2][3] Understanding the quantitative antioxidant efficacy and the specific cellular pathways modulated by DMH is crucial for harnessing its full therapeutic and commercial potential.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀O₂ | [4] |

| Molecular Weight | 138.16 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 149 - 151 °C | [4] |

| LogP | 1.00 | [4] |

| IUPAC Name | 2,6-dimethylbenzene-1,4-diol | [4] |

In Vitro Antioxidant Activity

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. This is a critical function in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Mechanism of Action

The core antioxidant mechanism of this compound lies in its hydroquinone structure. The two hydroxyl (-OH) groups on the benzene ring can readily donate hydrogen atoms to unstable free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[1] This process is a classic example of a hydrogen atom transfer (HAT) mechanism.[5]

dot

Caption: Hydrogen atom donation from this compound to a free radical.

Experimental Protocols for Antioxidant Assays

While specific quantitative data for this compound is not extensively available in the public domain, this section provides detailed, standardized protocols for the most common in vitro antioxidant assays that are used to evaluate compounds like DMH. These protocols are based on established methodologies and can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[6][7]

-

Reagents and Equipment:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

UV-Vis Spectrophotometer

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[6]

-

Prepare a series of concentrations of this compound in methanol.

-

In a test tube or microplate well, mix a specific volume of the DMH solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

-

Measure the absorbance of the solution at 517 nm.[6]

-

A control containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of DMH.[8]

-

dot

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9]

-

Reagents and Equipment:

-

This compound

-

ABTS

-

Potassium persulfate

-

Ethanol or buffer solution (e.g., phosphate-buffered saline)

-

UV-Vis Spectrophotometer

-

Standard antioxidant (e.g., Trolox)

-

-

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Prepare a series of concentrations of this compound in the same solvent.

-

Add a specific volume of the DMH solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[9]

-

The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11]

-

Reagents and Equipment:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

UV-Vis Spectrophotometer

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

-

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[12]

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of concentrations of this compound.

-

Add a small volume of the DMH solution to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).[11]

-

Measure the absorbance of the blue-colored solution at 593 nm.[11]

-

A standard curve is generated using a known concentration of Fe²⁺. The antioxidant capacity is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺/g of sample).

-

Cellular Antioxidant Activity and Signaling Pathways

While direct evidence for this compound is limited, many hydroquinone derivatives exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes.[13]

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[14] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Certain hydroquinones can act as pro-electrophilic compounds.[14] They can be oxidized to their corresponding quinones, which are electrophilic and can react with specific cysteine residues on Keap1. This modification leads to the dissociation of Nrf2 from Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[15][16] This binding initiates the transcription of various protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[13]

dot

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Further research is required to specifically confirm and quantify the activation of the Nrf2 pathway by this compound and to elucidate the full spectrum of its cellular antioxidant effects.

Conclusion

This compound possesses antioxidant properties characteristic of the hydroquinone class of compounds, primarily acting through hydrogen atom donation to neutralize free radicals. While quantitative data for this specific molecule is not widely published, standardized in vitro assays such as DPPH, ABTS, and FRAP provide robust methodologies for its evaluation. The potential for this compound to modulate cellular antioxidant defenses, possibly through the Nrf2 signaling pathway, presents an exciting avenue for future research. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute further investigations into the antioxidant capabilities of this compound.

References

- 1. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound | C8H10O2 | CID 69560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]